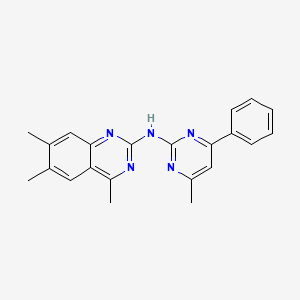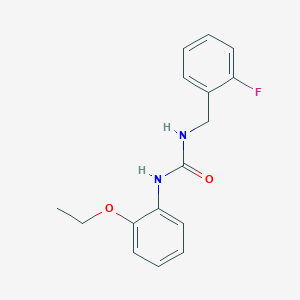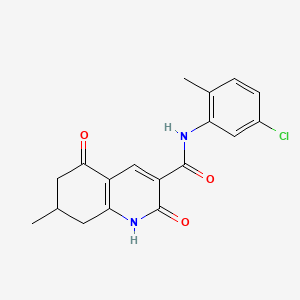
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. TAK-659 belongs to the class of kinase inhibitors and has been shown to inhibit several kinases, including BTK, ITK, and TEC.
作用机制
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. TEC is a member of the Tec family of kinases, which are involved in the regulation of immune responses. By inhibiting these kinases, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the size of tumors. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to inhibit the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases. However, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have some adverse effects, such as immunosuppression and increased risk of infections.
实验室实验的优点和局限性
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, which makes it useful for studying the signaling pathways involved in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may have off-target effects, which could complicate the interpretation of experimental results. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have variable pharmacokinetics, which could affect its efficacy in different experimental models.
未来方向
There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. One area of research is to further elucidate the mechanism of action of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine and its effects on different signaling pathways. Another area of research is to investigate the efficacy of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in different cancer types and autoimmune diseases. Additionally, research could focus on developing more potent and selective inhibitors of the kinases targeted by 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. Finally, research could investigate the potential of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine as a combination therapy with other drugs for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a promising small molecule inhibitor that has potential therapeutic applications in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC, which disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool, but there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, which could lead to the development of more effective therapies for cancer and autoimmune diseases.
合成方法
The synthesis method of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been described in several research papers. The most commonly used method involves the reaction of 4,6,7-trimethyl-2-quinazolinamine with 4-methyl-6-phenyl-2-pyrimidinamine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by column chromatography to obtain pure 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine.
科学研究应用
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Several preclinical studies have shown that 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits the growth of cancer cells and reduces the size of tumors in animal models. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-13-10-18-16(4)24-22(26-20(18)11-14(13)2)27-21-23-15(3)12-19(25-21)17-8-6-5-7-9-17/h5-12H,1-4H3,(H,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMMRYQWZWEAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5305639.png)

![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)


![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)